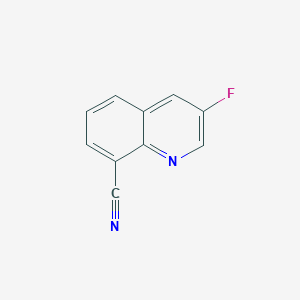

3-Fluoroquinoline-8-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

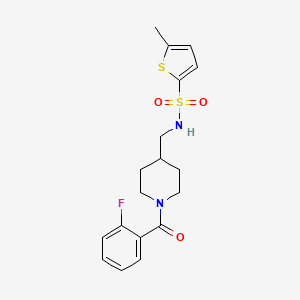

3-Fluoroquinoline-8-carbonitrile is a derivative of quinoline . Quinoline is one of the most common nitrogen-containing heterocycles due to its fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry .

Synthesis Analysis

Several publications over the last few decades have specified various methods of synthesis. This includes classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield employing procedures that fulfill one of the twelve green chemistry principles, “safer solvent” . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .Molecular Structure Analysis

The molecular structure of 3-Fluoroquinoline-8-carbonitrile is similar to that of quinoline, with a fluoro group and a carbonitrile group attached at the 3rd and 8th positions respectively . The presence of these groups can significantly influence the compound’s properties and reactivity.Aplicaciones Científicas De Investigación

Fluorescent Materials and Mechanofluorochromic Activities

A study by Zhang et al. (2021) discussed derivatives of dihydroisoquinoline carbonitrile showing potential in creating novel fluorescent materials with solid-state emissions covering the visible light range. This includes mechanofluorochromic (MFC) activities, relevant in the encryption of important image or text information, and single-molecular white fluorescence in organic solvents through concentration regulation (Zhang et al., 2021).

Antimicrobial Agents

Shah and Raj (2015) synthesized fluoroquinoline-carbonitrile derivatives, which were evaluated for their antibacterial and fungicidal activities against various bacterial species and fungi. This study highlights the potential of these compounds in developing new antimicrobial agents (Shah & Raj, 2015).

Inhibition of Tumor Progression Loci-2 (Tpl2) Kinase

Green et al. (2007) focused on the development of 8-substituted-4-anilino-6-aminoquinoline-3-carbonitriles for selective inhibition of Tpl2 kinase. This kinase is important in inflammatory diseases like rheumatoid arthritis. Their work identified compounds with potential for treating inflammation by inhibiting Tpl2 kinase and TNF-alpha production (Green et al., 2007).

Inhibitors of Epidermal Growth Factor Receptor (EGFR) Kinase

Wissner et al. (2003) explored the development of 6,7-disubstituted-4-anilinoquinoline-3-carbonitrile derivatives as irreversible inhibitors of EGFR and HER-2 kinases. Their research focused on compounds with improved water-solubility and biological properties, potentially useful in cancer treatment (Wissner et al., 2003).

Selective Chemosensors for Metal Ions

Research by Shally et al. (2020) developed novel chemosensors based on tetrahydroquinoline for the selective identification of toxic Pd2+ ions, illustrating the potential of these compounds in environmental monitoring and safety (Shally et al., 2020).

Corrosion Inhibition in Mild Steel

Verma et al. (2015) investigated 2-amino-4-arylquinoline-3-carbonitriles for their efficiency in inhibiting corrosion of mild steel in acidic solutions. Their study provides insights into the potential application of these compounds in industrial corrosion prevention (Verma et al., 2015).

Safety And Hazards

Direcciones Futuras

Functionalization of quinoline at different positions has allowed for varying pharmacological activities of its derivatives . Future research may focus on synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety. These could be of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance .

Propiedades

IUPAC Name |

3-fluoroquinoline-8-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FN2/c11-9-4-7-2-1-3-8(5-12)10(7)13-6-9/h1-4,6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQIUYNARBCXFNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)C#N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoroquinoline-8-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-allyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2449876.png)

![2-[(4-Chlorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2449877.png)

![5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2449878.png)

![3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-hydroxyspiro[3.3]heptane-3-carboxylic acid](/img/structure/B2449879.png)

![1-(3-phenoxypropyl)-1H-benzo[d]imidazole](/img/structure/B2449887.png)

![2-[(4-Phenylphenyl)hydrazinylidene]propanedinitrile](/img/structure/B2449889.png)

![N-(3-methoxypropyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2449890.png)

![N-(2,4-dimethylphenyl)-3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2449892.png)

![2-((4-fluorophenyl)thio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2449893.png)

![N-[4-[3-(4-methylphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2449894.png)